(2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
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Overview
Description
(2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is an organic compound that features a complex structure with both aromatic and heterocyclic components. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms and a thiophene ring suggests unique chemical properties that could be exploited in different scientific and industrial contexts.
Mechanism of Action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Similar compounds have been found to interact with their targets leading to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of action
Similar compounds have been found to have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions
Pyrrolidine Synthesis: The pyrrolidine ring can be synthesized via the cyclization of appropriate amine precursors under acidic or basic conditions.
Thiophene Introduction: The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Difluorophenyl Group Addition:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of fluorinated and thiophene-containing molecules on biological systems. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
Medicinally, the compound’s structure suggests potential activity as a pharmaceutical agent. Research may focus on its use as an anti-inflammatory, anticancer, or antimicrobial agent, given the known activities of similar compounds.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the fluorine and thiophene groups.
Comparison with Similar Compounds
Similar Compounds
(2,4-Difluorophenyl)(3-phenylpyrrolidin-1-yl)methanone: Similar structure but lacks the thiophene ring.
(2,4-Difluorophenyl)(3-(furan-2-yl)pyrrolidin-1-yl)methanone: Contains a furan ring instead of a thiophene ring.
(2,4-Difluorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of (2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone lies in the combination of the difluorophenyl group and the thiophene ring, which imparts distinct electronic properties and potential biological activities. The presence of fluorine atoms can enhance metabolic stability and bioavailability, while the thiophene ring can provide additional sites for chemical modification and interaction with biological targets.
Biological Activity
(2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone, identified by its CAS number 2185589-92-6, is an organic compound notable for its complex structure comprising both aromatic and heterocyclic components. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H13F2NOS with a molecular weight of 293.3 g/mol. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the thiophene ring provides additional sites for chemical modification and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C15H13F2NOS |
Molecular Weight | 293.3 g/mol |
CAS Number | 2185589-92-6 |
Anticancer Activity
Research indicates that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrrolidine and thiophene have been shown to induce apoptosis in cancer cell lines. A study on related compounds demonstrated varying degrees of cytotoxicity against breast, colon, and lung cancer cell lines, suggesting that this compound may exhibit similar effects.
Case Study:
In a comparative analysis of various oxadiazole derivatives, certain compounds showed IC50 values as low as 0.003 µM against specific cancer cell lines (e.g., LXFA 629), indicating potent anticancer activity. The exploration of this compound in similar assays could yield valuable insights into its efficacy as an anticancer agent .
Anti-inflammatory Properties
The anti-inflammatory potential of compounds similar to this compound has been documented in various studies. These compounds often inhibit cyclooxygenases (COX), enzymes involved in the inflammatory response. Research into related fluorinated compounds has shown that they can effectively reduce inflammation markers in vitro.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within cells. It may modulate pathways associated with apoptosis and inflammation through direct binding to proteins or enzymes involved in these processes.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound. The following table summarizes key findings from recent research:
Compound Name | Activity Type | IC50 (µM) | Target Cell Lines |
---|---|---|---|
This compound | Anticancer | TBD | Breast, Colon, Lung Cancer |
1,2,4-Oxadiazole Derivatives | Anticancer | 0.003 | LXFA 629 |
Pyrrolidine-Thiophene Derivatives | Anti-inflammatory | TBD | Various Inflammatory Models |
Properties
IUPAC Name |
(2,4-difluorophenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NOS/c16-11-3-4-12(13(17)8-11)15(19)18-6-5-10(9-18)14-2-1-7-20-14/h1-4,7-8,10H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRHCDUYHPSMGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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